N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide
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Overview
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-4,5,6,7-tetrahydro-1H-indazole, which is achieved through the reduction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Formation of Intermediate: The intermediate compound is then reacted with butyryl chloride in the presence of a base such as triethylamine to form the desired butyramide derivative.
Chemical Reactions Analysis
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide can be compared with other indazole derivatives:
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-6-13(17)14-9-11-10-7-4-5-8-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCZMJYZWMSUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN(C2=C1CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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